Aminopterin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

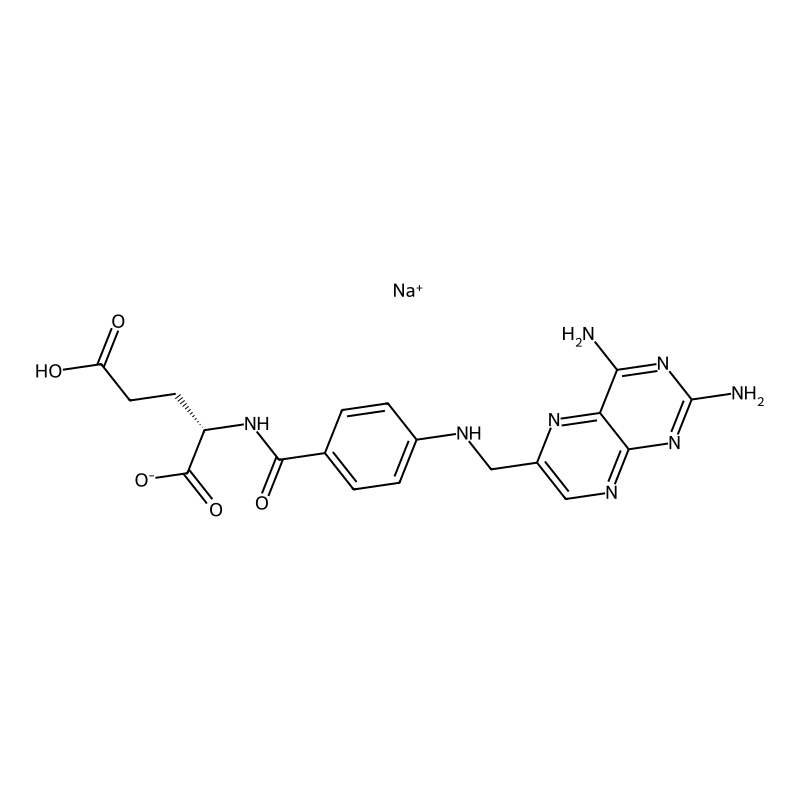

Aminopterin sodium, an amino derivative of folic acid, is a potent antineoplastic agent primarily used in chemotherapy. Its chemical structure is characterized by the presence of a pteridine ring, a benzoyl group, and a glutamic acid moiety, which contribute to its biological activity. The compound's molecular formula is , and it is known for its role as an enzyme inhibitor, particularly targeting dihydrofolate reductase. This action impedes the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide biosynthesis, leading to reduced DNA and RNA synthesis .

- Oxidation: It can be oxidized to form various derivatives using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can yield altered derivatives through reagents such as sodium borohydride.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.

These reactions are essential for modifying the compound’s properties and enhancing its biological activity.

Aminopterin sodium exhibits notable biological activities:

- Enzyme Inhibition: It competitively inhibits dihydrofolate reductase, blocking tetrahydrofolate synthesis. This inhibition disrupts nucleotide precursor availability, thereby affecting DNA, RNA, and protein synthesis .

- Antitumor Effects: Its primary application is in cancer treatment, particularly in pediatric leukemia and other malignancies where rapid cell division occurs.

- Immunosuppressive Properties: The compound also has immunosuppressive effects, making it useful in specific therapeutic contexts .

The pharmacokinetics of aminopterin sodium indicate complete bioavailability when administered orally, although its stability can be compromised by light and heat.

The synthesis of aminopterin sodium involves several steps:

- Formation of 2,4-Diaminopteridine: This initial step involves reacting pterin with suitable reagents.

- Benzoylation: The 2,4-diaminopteridine is reacted with benzoyl chloride to introduce the benzoyl group.

- Glutamic Acid Derivative Formation: Finally, the benzoyl-substituted compound reacts with glutamic acid to yield aminopterin sodium .

Industrial production methods mirror this synthetic route but are optimized for higher yields and purity standards.

Aminopterin sodium has diverse applications:

- Chemotherapy: Primarily used as an antineoplastic agent in cancer treatments.

- Cell Culture: Employed in selection media (such as HAT medium) for hybridoma development in monoclonal antibody production.

- Research Tool: Utilized as a reagent in various biochemical studies due to its ability to inhibit dihydrofolate reductase .

Aminopterin sodium interacts with various biological systems:

- Leucovorin Rescue: In cases of overdose or toxicity, leucovorin (folinic acid) can counteract aminopterin's effects by bypassing the inhibited enzyme pathway. This therapeutic strategy is crucial in managing potential toxicities associated with high doses of aminopterin sodium .

- Drug Interactions: Studies have shown that aminopterin may interact with other antifolate drugs like methotrexate, which also targets dihydrofolate reductase. Understanding these interactions is vital for optimizing therapeutic regimens .

Aminopterin sodium shares structural and functional similarities with several other compounds. Here are some notable ones:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| Methotrexate | Antifolate drug; inhibits dihydrofolate reductase | More widely used; less toxic than aminopterin |

| Pemetrexed | Multi-targeted antifolate; used in lung cancer | Targets multiple enzymes involved in folate metabolism |

| Trimethoprim | Antibacterial agent; inhibits bacterial dihydrofolate reductase | Primarily used for bacterial infections |

| Folinic Acid (Leucovorin) | Rescue agent for aminopterin toxicity | Bypasses inhibition caused by aminopterin |

Aminopterin's uniqueness lies in its specific application as an antineoplastic agent and its role in immunosuppression compared to other antifolates that may have broader applications or different mechanisms of action .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Tobias AM, Toska D, Lange K, Eck T, Bhat R, Janson CA, Rotella DP, Gubler U, Goodey NM. Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti. PLoS One. 2018 May 22;13(5):e0197173. doi: 10.1371/journal.pone.0197173. eCollection 2018. PubMed PMID: 29787565; PubMed Central PMCID: PMC5963757.

3: Fu LP. Therapeutic approach for the cesarean scar pregnancy. Medicine (Baltimore). 2018 May;97(18):e0476. doi: 10.1097/MD.0000000000010476. PubMed PMID: 29718837.

4: Del Rosario M, Tsai H, Dasanu CA. Durable Complete Response of Primary CNS Lymphoma in an 80-Year-Old Patient with Retroviral Infection. Conn Med. 2017 Apr;81(4):223-226. PubMed PMID: 29714407.

5: Matsumoto K, Akiyama M, Kajio N, Otomo K, Suzuki K, Nishina N, Kasuya K, Oishi N, Kameyama K, Takeuchi T. Adolescent PR3-ANCA-positive hypertrophic pachymeningitis: A case report and review of the literature. Medicine (Baltimore). 2018 Apr;97(17):e0521. doi: 10.1097/MD.0000000000010521. PubMed PMID: 29703022; PubMed Central PMCID: PMC5944515.

6: Haydaroglu Sahin H, Mete A, Pehlivan M. Neurolymphomatosis in non-Hodgkin lymphoma with cranial multineuritis: A case report. Medicine (Baltimore). 2018 Apr;97(15):e0303. doi: 10.1097/MD.0000000000010303. PubMed PMID: 29642156; PubMed Central PMCID: PMC5908615.

7: Azevedo PO, Castellen NR, Salai AF, Barbosa FS, Alves CAXM, Pinto CAL. Panniculitis associated with amyopathic dermatomyositis. An Bras Dermatol. 2018 Jan-Feb;93(1):119-121. doi: 10.1590/abd1806-4841.20186597. PubMed PMID: 29641712; PubMed Central PMCID: PMC5871377.

8: Peiró Cadahía J, Bondebjerg J, Hansen CA, Previtali V, Hansen AE, Andresen TL, Clausen MH. Synthesis and Evaluation of Hydrogen Peroxide Sensitive Prodrugs of Methotrexate and Aminopterin for the Treatment of Rheumatoid Arthritis. J Med Chem. 2018 Apr 26;61(8):3503-3515. doi: 10.1021/acs.jmedchem.7b01775. Epub 2018 Apr 10. PubMed PMID: 29605999.

9: Płusa T. [Advances in differential diagnosis and treatment of patients with sarcoidosis]. Pol Merkur Lekarski. 2018 Mar 27;44(261):135-138. Review. Polish. PubMed PMID: 29601563.

10: Xie J, Fan Z, Li Y, Zhang Y, Yu F, Su G, Xie L, Hou Z. Design of pH-sensitive methotrexate prodrug-targeted curcumin nanoparticles for efficient dual-drug delivery and combination cancer therapy. Int J Nanomedicine. 2018 Mar 9;13:1381-1398. doi: 10.2147/IJN.S152312. eCollection 2018. PubMed PMID: 29563794; PubMed Central PMCID: PMC5849920.

11: Alagbe OA, Adeniyi TO, Abayomi OA, Onifade EO. Interstitial ectopic pregnancy: a case report. Pan Afr Med J. 2017 Oct 11;28:135. doi: 10.11604/pamj.2017.28.135.13889. eCollection 2017. PubMed PMID: 29541285; PubMed Central PMCID: PMC5847127.

12: Alemao E, Johal S, Al MJ, Rutten-van Mölken M. Cost-Effectiveness Analysis of Abatacept Compared with Adalimumab on Background Methotrexate in Biologic-Naive Adult Patients with Rheumatoid Arthritis and Poor Prognosis. Value Health. 2018 Feb;21(2):193-202. doi: 10.1016/j.jval.2017.05.020. Epub 2017 Jul 1. PubMed PMID: 29477401.

13: Manfredi A, Sebastiani M, Cassone G, Colaci M, Sandri G, Ferri C. Tocilizumab for the treatment of patients with rheumatoid arthritis and interstitial lung diseases: a case series. Clin Exp Rheumatol. 2018 Mar-Apr;36(2):342. Epub 2018 Feb 14. PubMed PMID: 29465372.

14: van Pelt PA, Dolhain RJEM, Kruize AA, Ammerlaan JJW, Hazes JW, Bijlsma JWJ, Wulffraat NM. Disease activity and dropout in young persons with juvenile idiopathic arthritis in transition of care: a longitudinal observational study. Clin Exp Rheumatol. 2018 Jan-Feb;36(1):163-168. Epub 2018 Jan 31. PubMed PMID: 29461957.

15: Kawami M, Harabayashi R, Harada R, Yamagami Y, Yumoto R, Takano M. Folic acid prevents methotrexate-induced epithelial-mesenchymal transition via suppression of secreted factors from the human alveolar epithelial cell line A549. Biochem Biophys Res Commun. 2018 Feb 26;497(1):457-463. doi: 10.1016/j.bbrc.2018.02.111. Epub 2018 Feb 13. PubMed PMID: 29448106.

16: Cline A, Jorizzo JL. Does daily folic acid supplementation reduce methotrexate efficacy? Dermatol Online J. 2017 Nov 15;23(11). pii: 13030/qt4hf5v2vk. PubMed PMID: 29447631.

17: Zhu Z, Shu X, Long S, Jiang X, Lu N, Zhu X, Liao W. Ulcerative colitis followed by the development of typical intestinal Behçet disease: A case report. Medicine (Baltimore). 2018 Feb;97(7):e9882. doi: 10.1097/MD.0000000000009882. PubMed PMID: 29443756; PubMed Central PMCID: PMC5839857.

18: Gao J, Li X, Chen J, Gong W, Yue K, Wu Z. Uterine artery embolization combined with local infusion of methotrexate and 5- fluorouracil in treating ectopic pregnancy: A CONSORT-compliant article. Medicine (Baltimore). 2018 Feb;97(5):e9722. doi: 10.1097/MD.0000000000009722. PubMed PMID: 29384854; PubMed Central PMCID: PMC5805426.

19: Jiang ZG, Winocur G, Wojtowicz JM, Shevtsova O, Fuller S, Ghanbari HA. PAN-811 prevents chemotherapy-induced cognitive impairment and preserves neurogenesis in the hippocampus of adult rats. PLoS One. 2018 Jan 25;13(1):e0191866. doi: 10.1371/journal.pone.0191866. eCollection 2018. PubMed PMID: 29370277; PubMed Central PMCID: PMC5785016.

20: Dong R, Ji J, Liu H, Wang J, He X. Primary spinal mucosa-associated lymphoid tissue lymphoma: A case report. Medicine (Baltimore). 2018 Jan;97(4):e9329. doi: 10.1097/MD.0000000000009329. Review. PubMed PMID: 29369169; PubMed Central PMCID: PMC5794353.